2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
quinoxalin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N8O/c21-20(22,23)19-27-26-16-6-7-17(28-31(16)19)29-8-3-9-30(11-10-29)18(32)15-12-24-13-4-1-2-5-14(13)25-15/h1-2,4-7,12H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCIUHPFFPLZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, can also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of microorganisms or cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to bind to DNA and interfere with replication processes is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazolines: Investigated for their anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits potent anticancer activity against various cell lines.
Uniqueness
2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl}quinoxaline stands out due to its unique combination of quinoxaline, triazole, and pyridazine moieties, which confer a broad spectrum of biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
- The synthesis of structurally similar triazolo-pyridazine derivatives typically involves multi-step reactions, including coupling of diazepane and quinoxaline moieties, followed by functionalization with trifluoromethyl groups. Key steps require precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or chloroform for solubility), and catalysts like triethylamine for amide bond formation .
- Optimization strategies include using design-of-experiments (DoE) methodologies to evaluate variables (e.g., pH, stoichiometry) systematically, reducing trial-and-error approaches .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical techniques include:
- NMR spectroscopy : To confirm proton environments and connectivity, particularly for distinguishing triazole and diazepane rings .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation and detection of synthetic byproducts .
- HPLC with UV detection : To assess purity (>95% threshold recommended for biological assays) .
Q. What safety protocols are critical when handling this compound in the lab?
- While specific hazard data for this compound is limited, structurally related triazolo-pyridazines may pose risks of irritation or toxicity. Recommended precautions:
- Use flame-retardant lab coats and nitrile gloves.
- Work in a fume hood to avoid inhalation of fine particulates .
- Implement spill containment measures (e.g., absorbent pads) to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved biological activity?
- Quantum chemical calculations (e.g., DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like kinases .
- Molecular docking (using software like AutoDock Vina) identifies potential interactions with active sites, guiding rational modifications (e.g., substituent addition to the quinoxaline ring) .
- Reaction path search algorithms (e.g., AFIR) help simulate synthetic pathways, reducing experimental iterations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curve normalization : Ensure consistent assay conditions (e.g., cell line viability, incubation time) when comparing IC50 values .
- Meta-analysis of structural analogs : Cross-reference activity trends in similar compounds (e.g., triazolo-quinoxalines with kinase inhibition profiles) to identify outliers .
- Orthogonal assay validation : Confirm results using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- The CF3 group enhances metabolic stability by resisting oxidative degradation, as observed in related fluorinated triazoles .
- LogP calculations (via computational tools like MarvinSketch) predict improved lipophilicity, which correlates with membrane permeability but may require formulation adjustments for aqueous solubility .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR)?
- Fragment-based screening : Test modular components (e.g., diazepane vs. piperazine substitutions) to isolate contributions to activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity data, enabling predictive derivative design .
- In vitro profiling : Prioritize assays relevant to hypothesized targets (e.g., kinase panels for anticancer potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
